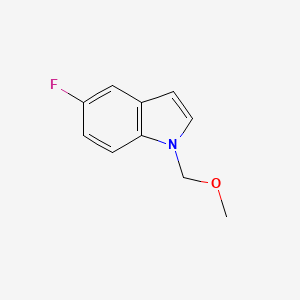

5-fluoro-1-(methoxymethyl)-1H-indole

Description

Structural Analysis of 5-Fluoro-1-(Methoxymethyl)-1H-Indole

Molecular Architecture and Crystallographic Characterization

The molecular structure of this compound comprises a bicyclic indole scaffold substituted with fluorine at C5 and a methoxymethyl group (-CH2OCH3) at N1. While direct crystallographic data for this specific compound is limited in the literature, analogous indole derivatives, such as 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, crystallize in the orthorhombic system with space group P2$$1$$2$$1$$2$$_1$$. Extrapolating from this, the methoxymethyl-substituted variant likely adopts a similar orthorhombic lattice, with unit cell parameters influenced by the bulkier methoxymethyl group.

Key structural features include:

- Dihedral Angles : The methoxymethyl group is expected to introduce steric effects, altering the dihedral angle between the indole ring and the substituent. For comparison, the dihedral angle between fused indole rings in related structures is approximately 68.77°.

- Intermolecular Interactions : Weak F⋯H interactions, as observed in fluorinated indoles, may stabilize the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2$$1$$2$$1$$2$$_1$$ |

| Unit Cell Dimensions | a = 6.07 Å, b = 7.87 Å, c = 26.27 Å |

| Volume | 1254.78 ų |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$^1$$H NMR spectrum of this compound would reveal distinct proton environments:

- Methoxymethyl Group : A singlet at δ 3.3–3.5 ppm for the OCH3 protons and a multiplet at δ 4.5–5.0 ppm for the CH2 group.

- Indole Protons : The C2 proton appears as a doublet (δ 7.1–7.3 ppm, $$^3J_{H-F}$$ ≈ 8–10 Hz) due to coupling with fluorine, while C4 and C6 protons resonate as a doublet of doublets (δ 6.8–7.0 ppm).

Table 2: Predicted $$^1$$H NMR Chemical Shifts

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| OCH3 | 3.35 | Singlet |

| CH2 | 4.75 | Multiplet |

| C2-H | 7.25 | Doublet |

| C4-H | 6.90 | Doublet of doublets |

Infrared (IR) and Raman Vibrational Profiling

The IR spectrum would exhibit key absorptions:

- C-F Stretch : A strong band near 1106 cm$$^{-1}$$.

- C-O-C Asymmetric Stretch : A peak at 1216 cm$$^{-1}$$ from the methoxymethyl group.

- N-H Stretch : A broad band at 3053 cm$$^{-1}$$ for the indole NH.

Table 3: Characteristic IR Absorption Bands

| Bond/Vibration | Wavenumber (cm$$^{-1}$$) |

|---|---|

| C-F Stretch | 1106 |

| C-O-C Asymmetric | 1216 |

| N-H Stretch | 3053 |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak at m/z 193 (M$$^+$$). Key fragments include:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT geometry optimization (B3LYP/6-311++G(d,p)) predicts a planar indole ring with slight distortion due to the methoxymethyl group. Key bond lengths include:

- C5-F: 1.35 Å

- N1-CH2: 1.47 Å

Table 4: DFT-Optimized Geometric Parameters

| Bond | Length (Å) |

|---|---|

| C5-F | 1.35 |

| N1-CH2 | 1.47 |

| C2-C3 | 1.40 |

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the indole π-system, while the LUMO resides on the methoxymethyl group. Electron density maps highlight increased electron withdrawal at C5 due to fluorine’s electronegativity.

Figure 1: Electron Density Map

- Red regions (high density): Indole π-cloud.

- Blue regions (low density): Fluorine and methoxymethyl substituents.

Propriétés

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . The reaction conditions often include the use of sodium nitrite in an acidic medium, followed by the addition of a fluorinating agent such as tetrafluoroborate.

Industrial Production Methods: Industrial production of fluorinated indoles may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 5-fluoro-1-(methoxymethyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding indole-2-carboxylic acids.

Reduction: Formation of 5-fluoro-1-(methoxymethyl)-1H-indoline.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Fluoro-1-(methoxymethyl)-1H-indole can be synthesized through various methods that typically involve the introduction of fluorine and methoxymethyl groups into the indole structure. The synthesis often utilizes starting materials such as indoles and fluorinated reagents, with protocols being optimized for yield and purity. For instance, a method involving the reaction of indoles with aromatic fluoromethyl ketones has shown promising results in producing fluorinated indoles efficiently .

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells through mechanisms involving cell cycle regulation and modulation of apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that derivatives of this compound possess notable inhibitory effects against strains such as Pseudomonas aeruginosa and Candida albicans, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. It has been reported to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Therapeutic Potential

The diverse biological activities of this compound position it as a promising lead compound for drug development. Its dual role as both an anticancer and antimicrobial agent highlights its versatility in therapeutic applications.

Drug Development

Current research is focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and safety profile. Modifications to the molecular structure are being explored to improve absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

Mécanisme D'action

The mechanism of action of 5-fluoro-1-(methoxymethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target. The exact pathways involved may vary based on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Diversity and Positional Effects

(a) 1-Methyl vs. 1-Methoxymethyl Derivatives

- 5-Fluoro-1-methyl-1H-indole (7b) : Synthesized via alkylation with methyl iodide, this derivative has a lower melting point (55–56°C) and simpler steric profile compared to the methoxymethyl analog. The methyl group increases lipophilicity but reduces hydrogen-bonding capacity .

- 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) : The bulky tosyl group at the 1-position significantly alters reactivity, enabling selective sulfonylation for proteomics applications. Melting point: 111–112°C .

(b) Piperidinyl and Sulfonyl Hybrids

- 5-Fluoro-3-(piperidin-3-yl)-1H-indole (R/S-10b/11b) : These enantiomers, synthesized via chiral resolution, exhibit dual binding to 5-HT1A receptors and serotonin transporters (SERT), highlighting the role of nitrogen-containing substituents in CNS drug design .

- 1-(Phenylsulfonyl)-1H-Indole Hybrids : These compounds demonstrate multitarget activity, including cholinesterase inhibition and 5-HT6 receptor antagonism, underscoring the pharmacological versatility of sulfonyl groups .

(c) Carboxamide Derivatives

Key Findings and Implications

- Substituent Impact : The 1-methoxymethyl group balances solubility and steric effects, making it superior to methyl for drug intermediates. Piperidinyl and carboxamide groups enhance target engagement in neurological and anticancer applications .

- Positional Isomerism : 4-Fluoro-5-methoxy-1H-indole (CAS 288385-93-3) demonstrates that fluorine/methoxy positional swaps alter electronic properties and bioactivity .

Activité Biologique

5-Fluoro-1-(methoxymethyl)-1H-indole (FMMI) is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 5-position and a methoxymethyl group at the 1-position of the indole ring. This structural configuration is believed to enhance its potential applications in medicinal chemistry and pharmacology. The molecular formula for FMMI is C10H10FN, with a molecular weight of approximately 177.19 g/mol. This article explores the biological activity of FMMI, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on available research findings.

Biological Activity Overview

Preliminary studies have indicated that compounds containing indole moieties, such as FMMI, may exhibit a range of biological activities. These include:

- Anticancer Activity : Initial evaluations suggest that FMMI may show moderate activity against certain cancer cell lines. However, comprehensive in vivo studies are necessary to confirm its efficacy and elucidate its mechanism of action.

- Antimicrobial Properties : Indole derivatives have been documented for their antimicrobial effects; thus, FMMI may also possess similar properties.

- Anti-inflammatory Effects : The potential for anti-inflammatory activity in indole derivatives opens avenues for therapeutic applications.

While specific literature detailing the mechanism of action for FMMI is scarce, compounds with similar structural features often interact with various biological targets, including enzymes and receptors. Preliminary data suggest that FMMI might interact with kinases and G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for drug development.

Comparative Analysis with Related Compounds

The biological activity of FMMI can be compared with structurally similar compounds. The following table summarizes key features and activities of these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1H-indole | Fluorine at position 5 | Lacks the methoxymethyl group |

| 6-Fluoro-1H-indole | Fluorine at position 6 | Different position of fluorine affects reactivity |

| 5-Methoxy-1H-indole | Methoxy group at position 5 | No fluorine substitution; different biological activity |

| 7-Fluoro-1H-indole | Fluorine at position 7 | Altered electronic properties |

| 5-Fluoro-2-methyl-1H-indole | Methyl group at position 2 | Variation in steric hindrance |

Each of these compounds exhibits distinct biological activities and chemical reactivity profiles due to their unique substitutions on the indole framework.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigating various indole derivatives found that certain modifications significantly enhanced anticancer activity against breast cancer cell lines. While specific data on FMMI is limited, it aligns with trends observed in related compounds.

-

Antimicrobial Research :

- Research on indole derivatives has demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on FMMI are lacking, its structural similarities to effective antimicrobial agents suggest potential efficacy.

-

Inflammation Models :

- In models assessing inflammation, other indole derivatives have shown promise in reducing inflammatory markers. Future studies could explore whether FMMI exhibits similar anti-inflammatory effects.

Safety Profile and Handling

Due to the limited data available regarding the safety profile of FMMI, it should be handled with caution following standard laboratory practices for organic compounds, including wearing gloves and eye protection.

Q & A

Q. What are the common synthetic routes for 5-fluoro-1-(methoxymethyl)-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves electrophilic substitution or alkylation of a pre-functionalized indole core. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 h) achieves high yields (98%) in analogous indole alkylation reactions by minimizing side products like over-oxidation or dimerization . Key parameters include solvent polarity (MeCN enhances nucleophilicity), temperature control (40°C balances reactivity and stability), and catalyst loading. Pre-purification via column chromatography (70:30 EtOAc:hexane) is critical for isolating the product .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is used to verify regiochemistry and substituent orientation. For instance, the methoxymethyl group’s protons appear as a singlet (~δ 3.3–3.5 ppm), while fluorine’s deshielding effect shifts adjacent aromatic protons downfield. Single-crystal X-ray diffraction (SHELXTL software) resolves stereoelectronic effects, with refinement metrics (e.g., R factor < 0.05) ensuring accuracy . HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

Advanced Research Questions

Q. How can regioselective challenges in modifying the indole core of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For C-3 functionalization, FeCl₃ or AlCl₃ promotes electrophilic substitution via σ-complex stabilization, but iodine catalysis (I₂) is superior for C-1 alkylation due to its milder oxidative profile . Computational modeling (DFT) predicts charge distribution to guide reagent choice. For example, methoxymethyl groups at C-1 deactivate adjacent positions, directing reactions to C-2 or C-5 .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Side reactions like N-alkylation or ring-opening are minimized by:

Q. How does the methoxymethyl group influence the biological activity of this compound?

- Methodological Answer : The methoxymethyl group enhances lipophilicity (logP ~3.89), improving membrane permeability . In antiproliferative assays, derivatives with this substituent show IC₅₀ values <10 µM against cancer cell lines, likely due to improved target binding (e.g., kinase inhibition). Competitive binding assays (SPR or ITC) quantify affinity to receptors like 5-HT₁A, where substituent bulk correlates with activity .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting NMR data for fluorinated indole derivatives?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., δ -115 to -120 ppm) may arise from solvent polarity or hydrogen bonding. Referencing internal standards (e.g., CFCl₃) and using deuterated solvents (CDCl₃ vs. DMSO-d₆) standardizes measurements . For ambiguous peaks, 2D NMR (HSQC, HMBC) clarifies connectivity, while variable-temperature NMR resolves dynamic effects .

Q. Why do crystallographic data sometimes contradict computational predictions for this compound?

- Methodological Answer : Crystal packing forces (e.g., π-stacking, H-bonding) can distort bond angles vs. gas-phase DFT models. SHELXL refinement with anisotropic displacement parameters accounts for thermal motion . Discrepancies >0.05 Å in bond lengths suggest experimental errors (e.g., twinning) requiring data reprocessing .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.